molecular formula C13H24BrNO7 B606375 Acide Bromoacétamido-PEG4 CAS No. 1807518-67-7

Acide Bromoacétamido-PEG4

Numéro de catalogue: B606375
Numéro CAS: 1807518-67-7
Poids moléculaire: 386.24
Clé InChI: LMFYGPXSVUULRZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bromoacetamido-PEG4-Acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which enhances solubility in aqueous media. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .

Applications De Recherche Scientifique

Bromoacetamido-PEG4-Acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Bromoacetamido-PEG4-Acid is primarily used in the synthesis of two types of molecules: PROTACs and antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these molecules are designed to interact with.

Mode of Action

The compound acts as a linker in the synthesis of PROTACs and ADCs . In the case of PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . For ADCs, it links an antibody to an ADC cytotoxin .

Biochemical Pathways

The biochemical pathways affected by Bromoacetamido-PEG4-Acid are those involved in the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . In the case of ADCs, the compound enables the delivery of cytotoxins to specific cells .

Pharmacokinetics

The pharmacokinetics of Bromoacetamido-PEG4-Acid are largely determined by its role as a linker in PROTACs and ADCs. Its hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compounds it helps to form.

Result of Action

The result of the action of Bromoacetamido-PEG4-Acid is the formation of PROTACs and ADCs that can selectively target and degrade specific proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.

Action Environment

The action of Bromoacetamido-PEG4-Acid can be influenced by various environmental factors. For example, the presence of activators such as EDC or HATU can facilitate the reaction of the compound’s terminal carboxylic acid with primary amine groups . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG4-Acid typically involves the reaction of a PEG derivative with bromoacetyl chloride in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of Bromoacetamido-PEG4-Acid follows similar synthetic routes but on a larger scale. The process involves:

Analyse Des Réactions Chimiques

Types of Reactions: Bromoacetamido-PEG4-Acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in amide bond formation reactions with primary amines.

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

    Bromoacetamido-PEG2-Acid: Similar structure but with a shorter PEG spacer.

    Bromoacetamido-PEG6-Acid: Similar structure but with a longer PEG spacer.

    Bromoacetamido-PEG8-Acid: Similar structure but with an even longer PEG spacer.

Uniqueness: Bromoacetamido-PEG4-Acid is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. The four-unit PEG spacer enhances solubility in aqueous media while maintaining sufficient reactivity for nucleophilic substitution and amide bond formation reactions .

Activité Biologique

Bromoacetamido-PEG4-Acid is a synthetic compound that serves as an important linker in bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its chemical structure includes a polyethylene glycol (PEG) backbone with four ethylene glycol units, a bromoacetamido group, and a terminal carboxylic acid. This composition enhances its solubility and reactivity, making it a versatile tool in pharmaceutical research.

  • Molecular Formula : C13_{13}H24_{24}BrN O7_{7}
  • Molecular Weight : 386.2 g/mol
  • Purity : >98%
  • Storage Conditions : -20 °C

Bromoacetamido-PEG4-Acid primarily functions as a linker molecule in drug conjugates. The bromo group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the efficient formation of stable amide bonds when reacted with primary amines in the presence of coupling agents like EDC or DCC. This capability is crucial for creating stable linkages between therapeutic agents and targeting moieties, thereby enhancing the specificity and efficacy of drug delivery systems .

Applications in Drug Development

  • Antibody-Drug Conjugates (ADCs) :
    • Bromoacetamido-PEG4-Acid is integral to ADC design, which combines the targeting ability of antibodies with potent cytotoxic drugs. The linker ensures that the drug remains attached to the antibody until it reaches the target cells, minimizing off-target effects and improving therapeutic outcomes .
  • Proteolysis Targeting Chimeras (PROTACs) :
    • In PROTACs, Bromoacetamido-PEG4-Acid links a ligand that binds to a target protein with another moiety that recruits an E3 ubiquitin ligase, facilitating targeted degradation of disease-causing proteins. This innovative approach holds promise for treating various diseases, including cancer .

Comparative Analysis with Other Linkers

Compound NamePEG Chain LengthUnique Features
Bromoacetamido-PEG2-Acid2 unitsLower solubility compared to PEG4 variant
Bromoacetamido-PEG8-Acid8 unitsIncreased hydrophilicity but may reduce reactivity
Maleimide-PEG4-Acid4 unitsSpecific reactivity with thiols
Azide-PEG4-Acid4 unitsSuitable for Click Chemistry applications

Bromoacetamido-PEG4-Acid stands out due to its balanced hydrophilicity and reactivity profile, making it suitable for a wide range of bioconjugation applications while maintaining stability under physiological conditions .

Study on ADC Development

A recent study demonstrated the effectiveness of Bromoacetamido-PEG4-Acid as a linker in ADC formulations. The researchers reported enhanced solubility and stability of the resulting conjugates, leading to improved therapeutic indices in preclinical models. The study highlighted the importance of linker choice in determining the pharmacokinetics and biodistribution of ADCs .

PROTAC Applications

In another investigation focusing on PROTACs, Bromoacetamido-PEG4-Acid was utilized to construct chimeras targeting specific oncogenic proteins. The results indicated that these PROTACs effectively induced degradation of the target proteins in cellular assays, showcasing the potential of this linker in developing novel therapeutics for cancer treatment .

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFYGPXSVUULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144605
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-67-7
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoacetamido-PEG4-Acid
Reactant of Route 2
Reactant of Route 2
Bromoacetamido-PEG4-Acid
Reactant of Route 3
Bromoacetamido-PEG4-Acid
Reactant of Route 4
Reactant of Route 4
Bromoacetamido-PEG4-Acid
Reactant of Route 5
Reactant of Route 5
Bromoacetamido-PEG4-Acid
Reactant of Route 6
Reactant of Route 6
Bromoacetamido-PEG4-Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.